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Compound of Interest

Compound Name: alpha-Campholenal

Cat. No.: B1222362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for α-

Campholenal, a monocyclic monoterpenoid aldehyde. The information is compiled to assist in

the identification, characterization, and analysis of this compound in research and development

settings.

Compound Overview
IUPAC Name: 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde

Molecular Formula: C₁₀H₁₆O

Molecular Weight: 152.23 g/mol .[1]

CAS Number: 4501-58-0.[1]

Appearance: Colorless liquid with a refreshing, sweet-woody odor.[1]

Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for α-Campholenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 1: ¹³C NMR Spectral Data for α-Campholenal

Chemical Shift (ppm) Carbon Atom Assignment

203.2 C10 (Aldehyde C=O)

147.2 C3

120.4 C4

50.3 C5

48.9 C1

44.1 C2

25.5 C9

24.9 C8

20.9 C7

12.5 C6

Data sourced from the Human Metabolome Database (HMDB).

The ¹H NMR spectrum provides details about the proton environments in the molecule. As

experimental data with full assignment is not readily available, a predicted ¹H NMR spectrum is

presented below.

Table 2: Predicted ¹H NMR Spectral Data for α-Campholenal
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Chemical Shift
(ppm)

Multiplicity Integration Proton Assignment

9.76 t 1H H10 (Aldehyde)

5.25 m 1H H4

2.40 m 1H H5

2.30 m 1H H1a

2.20 m 1H H1b

1.65 s 3H H6

1.05 s 3H H8

0.95 s 3H H9

0.70 s 3H H7

Note: This data is predicted and should be used as a reference. Actual experimental values

may vary.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following

are characteristic absorption bands expected for α-Campholenal based on its structure.

Table 3: Predicted IR Absorption Data for α-Campholenal
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Wavenumber (cm⁻¹) Intensity Assignment

2955 Strong C-H stretch (alkane)

2870 Medium C-H stretch (alkane)

2720 Medium H-C=O stretch (aldehyde)

1725 Strong C=O stretch (aldehyde)

1650 Medium C=C stretch (alkene)

1465 Medium C-H bend (alkane)

1375 Medium C-H bend (gem-dimethyl)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of α-Campholenal is available from

the NIST WebBook.

Table 4: Mass Spectrometry Data for α-Campholenal

m/z Relative Intensity Proposed Fragment Ion

152 5% [M]⁺ (Molecular Ion)

109 100% [M - C₃H₇]⁺

95 40% [C₇H₁₁]⁺

81 65% [C₆H₉]⁺

67 55% [C₅H₇]⁺

41 80% [C₃H₅]⁺

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented.
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NMR Spectroscopy
Sample Preparation: A sample of α-Campholenal (5-10 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃, ~0.5 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) is

added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum.

Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation

delay to ensure full relaxation of the protons.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C

NMR spectrum, resulting in singlets for each unique carbon. A wider spectral width is used

(e.g., 0-220 ppm). Due to the low natural abundance of ¹³C, a larger number of scans is

required compared to ¹H NMR.

IR Spectroscopy
Sample Preparation: A drop of neat liquid α-Campholenal is placed between two potassium

bromide (KBr) plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-

FTIR, a drop of the sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)

is recorded first. The sample is then scanned over the mid-IR range (typically 4000-400

cm⁻¹). The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of α-Campholenal is prepared in a volatile organic

solvent (e.g., hexane or dichloromethane).

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

electron ionization (EI) source is used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample

without degradation (e.g., 250 °C).

Oven Temperature Program: A temperature gradient is used to separate the components

of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a

few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scanned over a mass-to-charge ratio (m/z) range appropriate for the

compound and its expected fragments (e.g., m/z 40-200).

Visualizations
Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of α-Campholenal.

Proposed Mass Spectrometry Fragmentation of α-
Campholenal
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Major Fragments

α-Campholenal
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Caption: Proposed fragmentation pathway for α-Campholenal in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of α-Campholenal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1222362#spectroscopic-data-nmr-ir-ms-of-alpha-
campholenal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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